- Preparation and formulation of O-desmethyl venlafaxine enantiomers, World Intellectual Property Organization, , ,

Cas no 93413-69-5 (D,L-Venlafaxine)

D,L-Venlafaxine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-(2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol

- 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol

- (?-1-[a-[(dimethylamino)methyl]-p-methoxybenzyl]cyclohexanol

- N,N-dimethyl-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine

- venlafexine

- D,L-Venlafaxine

- Venlafaxine

- Wy 45030

- [2-Dimethylamino-1-(4-methoxyphenyl)-ethyl]cyclohexan-1-ol

- 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)

- Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (±)- (ZCI)

- (±)-Venlafaxine

- 1-[2-Dimethylamino(4-methoxyphenyl)ethyl] cyclohexanol

- Kanghong

- Trevilor

- Velafax

- Venlafaxin

- Venlafaxine XR

- Venlor

-

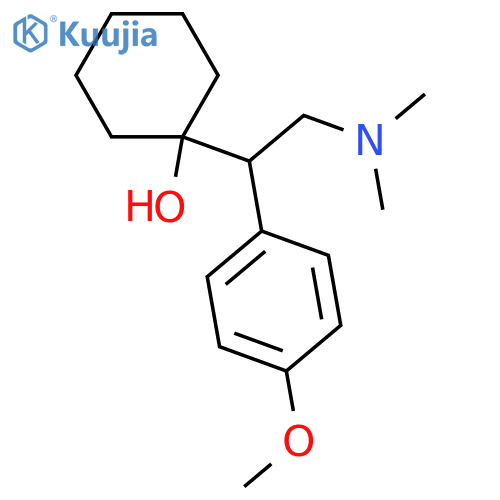

- Inchi: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3

- Chiave InChI: PNVNVHUZROJLTJ-UHFFFAOYSA-N

- Sorrisi: OC1(CCCCC1)C(CN(C)C)C1C=CC(OC)=CC=1

Proprietà calcolate

- Massa esatta: 277.20400

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 20

- Conta legami ruotabili: 5

- Complessità: 279

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.9

- Carica superficiale: 0

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Powder

- Punto di fusione: 72-74°C

- Punto di ebollizione: 397.6°C at 760 mmHg

- PSA: 32.70000

- LogP: 3.03560

D,L-Venlafaxine Informazioni sulla sicurezza

- Istruzioni di sicurezza: S37/39; S26

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38; R20/22

- Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.

D,L-Venlafaxine Dati doganali

- CODICE SA:2922509090

- Dati doganali:

Codice doganale cinese:

2922509090Panoramica:

2922509090. altri amminoachole fenoli\amminoacidi fenoli ed altri amminoacidi ossigenati. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni normative:AB. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportatiRiassunto:

2922509090. altri amminoacalcoli fenoli, amminoacidi fenoli ed altri amminoacidi composti con funzione ossigenata. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

D,L-Venlafaxine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-2129-25mg |

Venlafaxine |

93413-69-5 | 25mg |

$130.0 | 2022-04-26 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-200 mg |

Venlafaxine |

93413-69-5 | 99.62% | 200mg |

¥2537.00 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-25mg |

Venlafaxine |

93413-69-5 | 99% | 25mg |

¥698.00 | 2022-01-13 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-5 mg |

Venlafaxine |

93413-69-5 | 99.62% | 5mg |

¥377.00 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-bulk |

Venlafaxine |

93413-69-5 | 99% | bulk |

¥POA | 2022-01-13 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-5mg |

Venlafaxine |

93413-69-5 | 99% | 5mg |

¥397.00 | 2022-01-13 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-25mg |

Venlafaxine |

93413-69-5 | 99.62% | 25mg |

¥ 750 | 2023-09-07 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80132-5mg |

Venlafaxine |

93413-69-5 | 98.0% | 5mg |

¥100 | 2021-05-07 | |

| Enamine | EN300-708795-0.1g |

1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |

93413-69-5 | 0.1g |

$890.0 | 2023-06-02 | ||

| MedChemExpress | HY-B0196-5mg |

Venlafaxine |

93413-69-5 | 99.94% | 5mg |

¥261 | 2024-04-16 |

D,L-Venlafaxine Metodo di produzione

Metodo di produzione 1

Metodo di produzione 2

1.2 Catalysts: Cuprous iodide ; 15 min

1.3 Solvents: Tetrahydrofuran ; -40 °C; 4 h, -40 °C

1.4 Reagents: Ammonium chloride Solvents: Water

- A process for the preparation of venlafaxine, World Intellectual Property Organization, , ,

Metodo di produzione 3

- Expedient Synthesis of N-Methyl- and N-Alkylamines by Reductive Amination using Reusable Cobalt Oxide Nanoparticles, ChemCatChem, 2018, 10(6), 1235-1240

Metodo di produzione 4

- MOF-derived cobalt nanoparticles catalyze a general synthesis of amines, Science (Washington, 2017, 358(6361), 326-332

Metodo di produzione 5

1.2 Reagents: Sodium hydroxide Solvents: Water

- Preparation of venlafaxine from 4-methoxyphenylacetonitrile, China, , ,

Metodo di produzione 6

1.2 Reagents: Sodium borohydride ; 15 - 20 min, 60 °C; 1.5 h, 60 °C

- A chemoselective deoxygenation of N-oxides by sodium borohydride-Raney nickel in water, Tetrahedron Letters, 2010, 51(43), 5690-5693

Metodo di produzione 7

1.2 pH 7, rt; 10 min, rt

1.3 rt; 10 min, rt; rt → 60 °C; 3 - 4 h, 60 °C; 60 °C → 100 °C; 95 - 100 °C; 100 °C → 20 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13

- A process for the preparation of venlafaxine, India, , ,

Metodo di produzione 8

- Efficient resolution of venlafaxine and mechanism study via X-ray crystallography, Chirality, 2018, 30(3), 268-274

Metodo di produzione 9

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

- Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors., World Intellectual Property Organization, , ,

Metodo di produzione 10

- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity, Journal of Medicinal Chemistry, 1990, 33(10), 2899-905

Metodo di produzione 11

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; pH 7

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 10 - 10.5

1.4 Reagents: Hydrochloric acid Solvents: Isopropanol ; pH 1 - 1.5, 30 °C; 30 °C → 60 °C; 60 - 90 min, 60 °C; 60 °C → 10 °C; 60 min, 10 °C

- A process for the preparation of venlafaxine and intermediates thereof, India, , ,

Metodo di produzione 12

- Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines, Nature Communications, 2017, 8(1), 1-9

Metodo di produzione 13

1.2 Reagents: Hydrogen ; 3.5 h, 12 bar, 5 - 15 °C

1.3 15 °C → 60 °C; 30 - 35 °C

- Preparation of venlafaxine and its derivatives by in situ or one-pot method for hydrogenation of nitriles and reductive amination of formaldehyde and its equivalents, World Intellectual Property Organization, , ,

Metodo di produzione 14

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

- Preparation of derivatives of venlafaxine and their inhibition of neuronal monoamine reuptake, World Intellectual Property Organization, , ,

Metodo di produzione 15

- Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalysts, Green Chemistry, 2022, 24(15), 5965-5977

Metodo di produzione 16

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

- Method of preparation venlafaxine and its salts as antidepressant, China, , ,

Metodo di produzione 17

1.2 Reagents: Chlorotrimethylsilane ; rt; 3 h, reflux

1.3 Reagents: Acetic acid Solvents: Water

- Process for preparation of venlafaxine hydrochloride for use in medicine field, China, , ,

Metodo di produzione 18

- Process for preparation of venlafaxine and intermediates, World Intellectual Property Organization, , ,

Metodo di produzione 19

- Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine, United States, , ,

Metodo di produzione 20

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

- Preparation of derivatives of (+)-venlafaxine as inhibitors of neuronal monoamine reuptake., World Intellectual Property Organization, , ,

D,L-Venlafaxine Raw materials

- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl

- Venlafaxine hydrochloride

- a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide

- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

- Venlafaxine N-Oxide

- 1-Oxaspiro[2.5]octane-2-methanamine, N,N-dimethyl-

D,L-Venlafaxine Preparation Products

D,L-Venlafaxine Letteratura correlata

-

Lu Sun,Liang Fang,Bin Lian,Jin-Jun Xia,Chan-juan Zhou,Ling Wang,Qiang Mao,Xin-Fa Wang,Xue Gong,Zi-Hong Liang,Shun-Jie Bai,Li Liao,Yu Wu,Peng Xie Mol. BioSyst. 2017 13 338

-

Lina Yin,Ruixue Ma,Bin Wang,Honglin Yuan,Gang Yu RSC Adv. 2017 7 8280

-

Karuna A. Rawat,Hirakendu Basu,Rakesh Kumar Singhal,Suresh Kumar Kailasa RSC Adv. 2015 5 19924

-

Peter Luger,Birger Dittrich,Reinhold Tacke Org. Biomol. Chem. 2015 13 9093

-

Arshad Ali,Muhammad Tahir Haseeb,Muhammad Ajaz Hussain,Ume Ruqia Tulain,Gulzar Muhammad,Irfan Azhar,Syed Zajif Hussain,Irshad Hussain,Naveed Ahmad RSC Adv. 2023 13 4932

93413-69-5 (D,L-Venlafaxine) Prodotti correlati

- 99300-78-4(Venlafaxine hydrochloride)

- 135308-74-6(rac N,O-Didesmethyl Venlafaxine)

- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))

- 93413-62-8(D,L-O-Desmethyl Venlafaxine)

- 149289-30-5(rac N-Desmethyl Venlafaxine)

- 93413-44-6(S-Venlafaxine)

- 142761-11-3(R-(-)-O-Desmethyl Venlafaxine)

- 142761-12-4((S)-(+)-O-Desmethyl Venlafaxine)

- 93413-46-8(R-Venlafaxine)

- 1080-89-3(4-(Hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one)